Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
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Overview
Description
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a glycine derivative and a chlorinated imidazo-thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multiple steps. One common method includes the reaction of N,N-dimethylglycine with 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorinated imidazo-thiazole moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated imidazo-thiazole rings.
Substitution: Various substituted imidazo-thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo-thiazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine: Another chlorinated imidazo compound with similar structural features.
Imidazo[2,1-b]thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide stands out due to its unique combination of a glycine derivative and a chlorinated imidazo-thiazole moiety
Properties
CAS No. |
102410-20-8 |
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Molecular Formula |
C10H12ClN5OS |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
N-[(E)-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H12ClN5OS/c1-15(2)6-8(17)14-12-5-7-9(11)13-10-16(7)3-4-18-10/h3-5H,6H2,1-2H3,(H,14,17)/b12-5+ |
InChI Key |
BPQPFSSGIFMVBP-LFYBBSHMSA-N |
Isomeric SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1C=CS2)Cl |
Canonical SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1C=CS2)Cl |
Origin of Product |
United States |
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